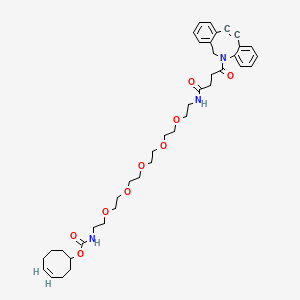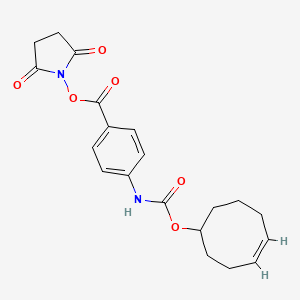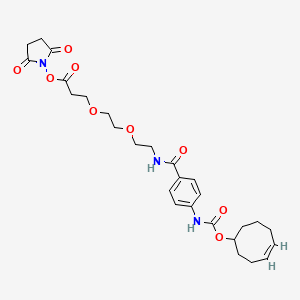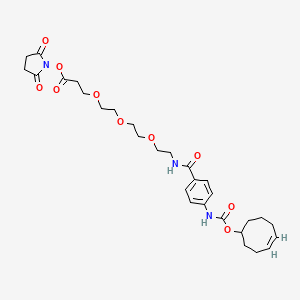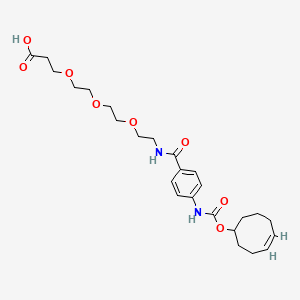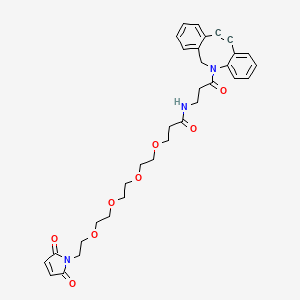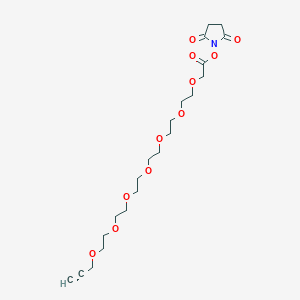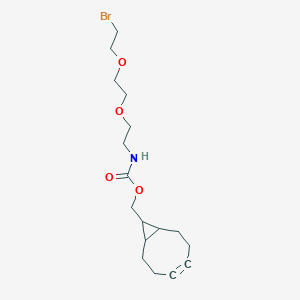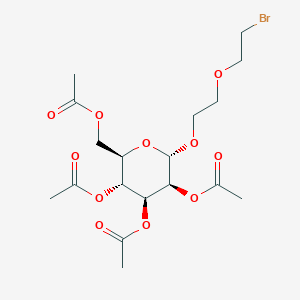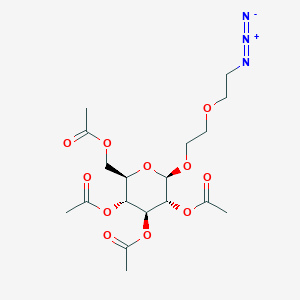
3,6,9,12-Tetraoxatetradecane, 1-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxatetradecane, 1-bromo- is an organic compound with the molecular formula C10H21BrO4 It is a brominated derivative of tetraethylene glycol, characterized by the presence of a bromine atom at one end of the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraoxatetradecane, 1-bromo- can be synthesized through the bromination of tetraethylene glycol. The reaction typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM). The reaction is carried out under controlled conditions to ensure the selective bromination of the terminal hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of 3,6,9,12-Tetraoxatetradecane, 1-bromo- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraoxatetradecane, 1-bromo- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include tetraethylene glycol derivatives with different functional groups, such as hydroxyl, amino, or thiol groups.
Oxidation: Products include tetraethylene glycol aldehyde or carboxylic acid derivatives.
Reduction: The primary product is tetraethylene glycol.
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxatetradecane, 1-bromo- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Materials Science: The compound is used in the preparation of functionalized materials, such as surfactants and emulsifiers.
Bioconjugation: It is employed in the modification of biomolecules, facilitating the attachment of various functional groups for biochemical studies.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraoxatetradecane, 1-bromo- primarily involves its reactivity as a brominated compound. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The compound’s ability to undergo oxidation and reduction reactions further expands its utility in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: A water-soluble MTS cross-linker used in bioconjugation.
3,6,9,12-Tetraoxatetradecan-1-ol: A hydroxyl derivative used in organic synthesis and materials science.
3,6,9,12-Tetraoxatetradecane-1,14-diamine: Used in coordination chemistry and polymer synthesis.
Uniqueness
3,6,9,12-Tetraoxatetradecane, 1-bromo- is unique due to its bromine functionality, which imparts distinct reactivity compared to its hydroxyl and amine counterparts. This makes it particularly useful in nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives with diverse applications.
Eigenschaften
IUPAC Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-ethoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO4/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWITLCVHGZOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
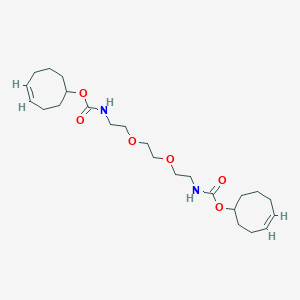
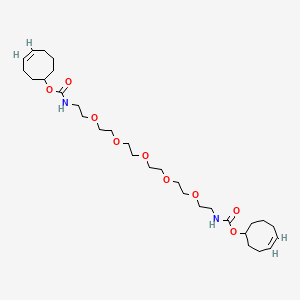
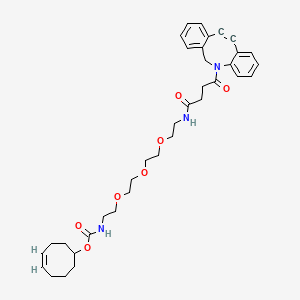
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115279.png)
